molecular formula C9H8Cl2O3 B12396048 Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate

Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate

Cat. No.: B12396048
M. Wt: 238.08 g/mol
InChI Key: HWIGZMADSFQMOI-NRUYWUNFSA-N
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Chemical Reactions Analysis

Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. The compound affects various pathways involved in cell division and elongation .

Comparison with Similar Compounds

Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific deuterium labeling, which makes it valuable for isotopic studies and tracing experiments .

Properties

Molecular Formula

C9H8Cl2O3

Molecular Weight

238.08 g/mol

IUPAC Name

methyl 2-(2,4-dichloro-3,5,6-trideuteriophenoxy)acetate

InChI

InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3/i2D,3D,4D

InChI Key

HWIGZMADSFQMOI-NRUYWUNFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OCC(=O)OC)Cl)[2H])Cl)[2H]

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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